molecular formula C12H22O4 B14430007 Ethyl 5-hydroxy-3-oxodecanoate CAS No. 78594-98-6

Ethyl 5-hydroxy-3-oxodecanoate

Cat. No.: B14430007
CAS No.: 78594-98-6
M. Wt: 230.30 g/mol
InChI Key: OXSMTGLTBPCNCW-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-oxodecanoate is an organic compound with the molecular formula C12H22O4. It is an ester derivative of 5-hydroxy-3-oxodecanoic acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3-oxodecanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxodecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the oxidation of the corresponding bisenolates with molecular oxygen. This method is noted for its simplicity and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-oxodecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-3-decanoic acid.

    Reduction: Formation of ethyl 5-hydroxy-3-decanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5-hydroxy-3-oxodecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-oxodecanoate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Ethyl 5-hydroxy-3-oxodecanoate can be compared with other similar compounds such as:

The presence of both hydroxyl and keto groups in this compound makes it unique and versatile in various chemical reactions and applications.

Properties

CAS No.

78594-98-6

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 5-hydroxy-3-oxodecanoate

InChI

InChI=1S/C12H22O4/c1-3-5-6-7-10(13)8-11(14)9-12(15)16-4-2/h10,13H,3-9H2,1-2H3

InChI Key

OXSMTGLTBPCNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)CC(=O)OCC)O

Origin of Product

United States

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